Bienvenue dans la boutique en ligne BenchChem!

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Regiochemistry Molecular topology Structure–activity relationships

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353946-87-8) is a synthetic N-substituted glycine derivative belonging to the cyclohexylamino acetic acid class. Its structure features a 1,4-disubstituted cyclohexane core bearing an N-acetyl-N-cyclopropylamino group at the 4-position and an aminoacetic acid (glycine) side chain, yielding a molecular formula of C13H22N2O3 and a molecular weight of 254.33 g/mol.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
Cat. No. B7929070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC(=O)N(C1CCC(CC1)NCC(=O)O)C2CC2
InChIInChI=1S/C13H22N2O3/c1-9(16)15(12-6-7-12)11-4-2-10(3-5-11)14-8-13(17)18/h10-12,14H,2-8H2,1H3,(H,17,18)
InChIKeyHEUWBVINJBPYAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid: Chemical Identity and Compound Class for Procurement Screening


[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353946-87-8) is a synthetic N-substituted glycine derivative belonging to the cyclohexylamino acetic acid class . Its structure features a 1,4-disubstituted cyclohexane core bearing an N-acetyl-N-cyclopropylamino group at the 4-position and an aminoacetic acid (glycine) side chain, yielding a molecular formula of C13H22N2O3 and a molecular weight of 254.33 g/mol . The compound is classified as a research chemical building block and has attracted interest in medicinal chemistry as a conformationally constrained scaffold for structure–activity relationship (SAR) exploration, owing to the combined presence of a cyclopropyl ring—a privileged substituent in drug design—and a cyclohexyl spacer that provides stereochemical complexity [1].

Why [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Cannot Be Interchanged with In-Class Cyclohexylamino Acetic Acid Analogs


Within the cyclohexylamino acetic acid scaffold family, seemingly minor structural variations—regiochemistry of ring substitution, identity of the N-acyl group, and the nature of the N-alkyl substituent—produce divergent molecular shapes, hydrogen-bonding capacities, and metabolic liabilities that preclude generic substitution [1]. The 4-substituted isomer places the glycine-bearing amino group and the acetyl-cyclopropylamino moiety in a para relationship across the cyclohexane ring, generating an extended molecular geometry distinct from the 2-substituted (ortho-like) analog, which can profoundly alter target complementarity . Moreover, replacing the cyclopropyl ring with an ethyl group eliminates the conformational constraint and altered C–H bond polarization conferred by cyclopropane ring strain—effects documented across multiple medicinal chemistry programs to influence both metabolic stability and off-target profiles [2]. The quantitative evidence below establishes that procurement decisions based solely on scaffold similarity, without accounting for these specific structural determinants, risk selecting a compound with materially different physicochemical, stereochemical, and potential pharmacological behaviour.

Quantitative Differentiation Evidence for [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid vs. Closest Analogs


Regiochemical Differentiation: 4-Position vs. 2-Position Substitution on the Cyclohexane Ring

The target compound positions the N-acetyl-N-cyclopropylamino group at the 4-position of the cyclohexane ring (para relationship to the glycine-bearing amino substituent), whereas the closest positional isomer, [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353985-87-1), bears the same substituents at the 2-position (ortho-like relationship) . This regiochemical difference alters the spatial disposition of the two nitrogen substituents: in the 4-isomer the N–N through-bond distance spans approximately 4 C–C bond lengths (~5.0–5.5 Å in an extended conformation), compared with approximately 2 C–C bond lengths (~2.5–3.0 Å) in the 2-isomer . Both compounds share the same molecular formula (C13H22N2O3), molecular weight (254.33 g/mol), hydrogen bond donor count (2), hydrogen bond acceptor count (4), and topological polar surface area (69.6 Ų), meaning that chromatographic or mass spectrometric methods alone cannot distinguish them; procurement integrity therefore depends on unambiguous regiochemical specification [1].

Regiochemistry Molecular topology Structure–activity relationships

N-Cyclopropyl vs. N-Ethyl Substituent: Conformational Constraint and Predicted Metabolic Stability

The target compound employs an N-cyclopropyl substituent, whereas the direct analog [4-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid (CAS 1353958-25-4) replaces the cyclopropyl ring with an ethyl group . The cyclopropyl ring introduces approximately 27.5 kcal/mol of ring strain energy and produces C–H bonds with higher bond dissociation energy (~106 kcal/mol for cyclopropyl C–H vs. ~98–101 kcal/mol for typical aliphatic C–H), which has been demonstrated across multiple drug discovery programs to reduce susceptibility to cytochrome P450-mediated oxidative metabolism [1]. The molecular weight difference is 12.01 Da (target: 254.33 vs. comparator: 242.32) . Importantly, the cyclopropyl group constrains the N-substituent into a rigid, roughly perpendicular orientation relative to the cyclohexane plane, whereas the ethyl analog possesses two additional rotatable bonds, increasing conformational entropy and potentially reducing target-binding specificity [2]. Direct comparative metabolic stability data for this specific pair have not been published; however, the class-level precedent for cyclopropyl-mediated metabolic shielding is well established in the medicinal chemistry literature [1].

Metabolic stability Conformational constraint Cyclopropyl group

Hydrogen Bond Donor/Acceptor Topology: Comparison with Gabapentin-Derived Scaffolds

The target compound possesses 2 hydrogen bond donors (the secondary amine N–H and the carboxylic acid O–H) and 4 hydrogen bond acceptors (amide carbonyl, carboxylic acid carbonyl, amine nitrogen, and amide nitrogen), yielding a computed TPSA of 69.6 Ų [1]. This profile is distinct from that of the simpler gabapentin scaffold, 2-[1-(aminomethyl)cyclohexyl]acetic acid, which presents only 2 HBD and 3 HBA with a TPSA of 63.3 Ų [2]. The N-acetyl-N-cyclopropylamino modification adds one additional HBA (amide carbonyl) without increasing HBD count, potentially enhancing passive permeability relative to compounds with additional HBD groups. The predicted pKa of the carboxylic acid group is 2.36 ± 0.10 , which is comparable to gabapentin (pKa ~3.7 for the amino group; ~4.7 for the carboxylic acid in related structures), but the tertiary amide nitrogen is non-basic, eliminating a protonation site and thereby simplifying pH-dependent speciation relative to primary amine-containing analogs. No direct comparative permeability or solubility data have been reported for this compound series.

Hydrogen bonding Drug-likeness Gabapentin analogs

Stereochemical Variants: Racemic/Diastereomeric Mixture vs. Stereochemically Defined (1R,4R) Isomer

The target compound as supplied under CAS 1353946-87-8 (e.g., Fluorochem F085000) is the racemic mixture of cis/trans diastereomers at the cyclohexane ring, whereas a stereochemically defined analog, (1R,4R)-[4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS not separately assigned; Fluorochem F085001), provides a single enantiomeric pair with defined relative configuration . The trans (1R,4R) isomer places both the N-acetyl-N-cyclopropylamino group and the glycine-amino substituent in equatorial positions on the cyclohexane chair, minimizing 1,3-diaxial interactions and producing a more thermodynamically stable conformation than the corresponding cis isomer [1]. The stereochemically undefined mixture (F085000) and the defined (1R,4R) isomer (F085001) are sold as distinct catalog items, with the latter commanding a different pricing structure reflecting the additional synthetic or resolution effort [2]. No biological activity data directly comparing the cis and trans isomers have been published, but the conformational difference—equatorial vs. axial orientation of substituents—has well-established precedents for altering target binding in cyclohexane-based bioactive molecules such as gabapentin, where the cis-(1S,3R) isomer shows distinct pharmacological activity [3].

Stereochemistry Cis/trans isomerism Chiral resolution

Divergent Synthetic Lineage: N-Acetyl vs. N-Benzyloxycarbonyl (Cbz) and N-tert-Butoxycarbonyl (Boc) Analogs

The target compound bears an N-acetyl group, distinguishing it from the corresponding N-Cbz analog [4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353981-93-7) and the N-Boc analog [4-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid . The acetyl group (MW contribution: 43.05 Da) is substantially smaller than the Cbz group (MW contribution: 135.14 Da) or the Boc group (MW contribution: 101.12 Da), resulting in a significantly lower molecular weight for the target (254.33 vs. 346.42 for the Cbz analog and ~354.4 for the Boc analog) . The acetyl protecting strategy yields a compound that is stable under acidic and neutral conditions but susceptible to enzymatic deacetylation by amidases, whereas the Boc analog requires acidic deprotection and the Cbz analog requires hydrogenolysis . The reduced steric bulk of the acetyl group relative to Cbz or Boc may also permit target engagement in sterically constrained binding pockets where the bulkier carbamates would be excluded. The acetyl analog is positioned as a late-stage intermediate or a direct screening compound, whereas the Cbz and Boc analogs are primarily early-stage synthetic intermediates requiring deprotection before biological evaluation [1].

Protecting group strategy Synthetic intermediate Derivatization

Safety and Handling Profile: Hazard Classification and Precautionary Requirements

The target compound carries GHS07 classification with signal word 'Warning' and hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) as documented in the Fluorochem safety data sheet . By comparison, the 2-positional isomer [2-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS 1353985-87-1) carries an identical GHS07 hazard profile, indicating that the regiochemical difference does not materially alter acute toxicity or irritancy classification . The N-Cbz analog, with substantially higher molecular weight and additional aromatic functionality, may present different hazard characteristics (data not available for direct comparison). The target compound's hazard profile is consistent with that of small-molecule carboxylic acid derivatives bearing a tertiary amide and a secondary amine; standard laboratory PPE (gloves, eye protection, fume hood) is prescribed . No specific toxicological studies beyond the standardized GHS classification have been published for this compound .

Safety data GHS classification Laboratory handling

Recommended Application Scenarios for [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring Defined 4-Position Cyclohexyl Topology

Research programs exploring the spatial requirements of cyclohexane-based ligands—such as those targeting ion channels, GPCRs, or protease active sites—benefit from the 4-substituted scaffold's extended geometry. The para relationship between the glycine recognition element and the N-acetyl-N-cyclopropylamino group provides a molecular reach distinct from 2-substituted analogs, enabling systematic mapping of binding-site dimensions. The availability of both the undefined diastereomeric mixture (F085000) and the stereochemically pure (1R,4R) isomer (F085001) allows researchers to assess the contribution of cis/trans isomerism to target affinity .

Metabolic Stability Optimization Using Cyclopropyl as a Conformational Constraint Element

Medicinal chemistry teams seeking to improve the metabolic stability of cyclohexylamino acetic acid leads can use the target compound as a tool to evaluate the impact of N-cyclopropyl substitution on oxidative clearance. The cyclopropyl ring's elevated C–H bond dissociation energy, relative to the N-ethyl analog, provides a class-level basis for predicting reduced CYP-mediated metabolism. Comparative in vitro microsomal stability assays between the target (N-cyclopropyl) and the N-ethyl analog (CAS 1353958-25-4) can generate program-specific quantitative data to guide lead optimization [1].

Scaffold-Hopping from Gabapentinoids to Non-Basic Amino Acid Derivatives

The target compound offers a gabapentin-related cyclohexyl scaffold in which the basic primary amine has been replaced by a non-basic tertiary amide nitrogen. This modification eliminates pH-dependent ionization, potentially improving passive membrane permeability and reducing renal clearance via organic cation transporters. The predicted pKa of 2.36 for the carboxylic acid, combined with the absence of a basic amine pKa, makes this compound suitable for exploring CNS-penetrant or peripherally restricted profiles distinct from gabapentin itself. Researchers should directly compare permeability (e.g., PAMPA or Caco-2) and plasma protein binding against gabapentin as a baseline .

Synthetic Intermediate for Late-Stage Diversification via Amide or Ester Derivatization

The free carboxylic acid functionality enables direct conjugation to amines (via amide coupling) or alcohols (via esterification) without requiring a deprotection step. This contrasts with N-Cbz and N-Boc protected analogs, which mandate orthogonal deprotection before the glycine carboxyl can be utilized. The N-acetyl group remains intact under standard amide coupling conditions (e.g., EDC/HOBt, HATU), allowing one-step diversification of the carboxylic acid terminus while preserving the N-acetyl-N-cyclopropylamino pharmacophore. This synthetic efficiency is particularly valuable in parallel library synthesis for high-throughput screening campaigns [2].

Quote Request

Request a Quote for [4-(Acetyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.